N,N'-Bis[2-(4-chlorophenyl)ethyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis[2-(4-chlorophenyl)ethyl]thiourea is an organic compound belonging to the class of thioureas Thioureas are known for their diverse applications in synthetic chemistry, agriculture, health, and metallurgy
Vorbereitungsmethoden
The synthesis of N,N’-Bis[2-(4-chlorophenyl)ethyl]thiourea typically involves the reaction of 4-chlorophenylethylamine with thiourea. The reaction is carried out in a solvent such as dimethylformamide under mild conditions. The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .
Analyse Chemischer Reaktionen
N,N’-Bis[2-(4-chlorophenyl)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used .
Wissenschaftliche Forschungsanwendungen
N,N’-Bis[2-(4-chlorophenyl)ethyl]thiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound has shown potential as an antibacterial and antioxidant agent, making it useful in biological studies.
Medicine: Thiourea derivatives, including this compound, are being explored for their anticancer properties.
Industry: It is used in the manufacture of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N’-Bis[2-(4-chlorophenyl)ethyl]thiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular components, leading to its observed antibacterial and antioxidant effects. The exact pathways and molecular targets are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
N,N’-Bis[2-(4-chlorophenyl)ethyl]thiourea can be compared with other thiourea derivatives such as:
N,N’-Bis(4-chlorophenyl)thiourea: Similar in structure but with different substituents, leading to variations in reactivity and applications.
N,N’-Bis(2-chlorophenyl)thiourea: Another derivative with different positional isomers, affecting its chemical properties and uses.
The uniqueness of N,N’-Bis[2-(4-chlorophenyl)ethyl]thiourea lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
18085-25-1 |
---|---|
Molekularformel |
C17H18Cl2N2S |
Molekulargewicht |
353.3 g/mol |
IUPAC-Name |
1,3-bis[2-(4-chlorophenyl)ethyl]thiourea |
InChI |
InChI=1S/C17H18Cl2N2S/c18-15-5-1-13(2-6-15)9-11-20-17(22)21-12-10-14-3-7-16(19)8-4-14/h1-8H,9-12H2,(H2,20,21,22) |
InChI-Schlüssel |
FNIRGVUUJIDELL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCNC(=S)NCCC2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.